Antitubercular agent-20

Antimycobacterial activity Drug-resistant tuberculosis MIC determination

Antitubercular agent-20 (Compound is a synthetic benzothiazinone derivative designed to inhibit decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a validated target in Mycobacterium tuberculosis cell wall biosynthesis. In vitro characterization confirms potent bactericidal activity against replicating and non-replicating M.

Molecular Formula C25H22F6N4O3S
Molecular Weight 572.5 g/mol
Cat. No. B12414934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-20
Molecular FormulaC25H22F6N4O3S
Molecular Weight572.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(F)(F)F)N2CC3(C2)CCN(CC3)C4=NC(=O)C5=C(S4)C(=CC(=C5)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C25H22F6N4O3S/c1-14(15-2-4-16(5-3-15)24(26,27)28)34-12-23(13-34)6-8-33(9-7-23)22-32-21(36)18-10-17(25(29,30)31)11-19(35(37)38)20(18)39-22/h2-5,10-11,14H,6-9,12-13H2,1H3
InChIKeyRRWKYDLTRHKJBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular agent-20: A Benzothiazinone Derivative with Differentiated Antimycobacterial Activity


Antitubercular agent-20 (Compound 20) is a synthetic benzothiazinone derivative designed to inhibit decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a validated target in Mycobacterium tuberculosis cell wall biosynthesis [1]. In vitro characterization confirms potent bactericidal activity against replicating and non-replicating M. tuberculosis strains, with a minimum inhibitory concentration (MIC) of 0.012 μM against the H37Rv reference strain [1].

Why Antitubercular agent-20 Cannot Be Interchanged with First-Line or In-Class Agents


First-line antitubercular drugs such as isoniazid and rifampicin are prone to resistance via target gene mutations (katG, rpoB), and even within the benzothiazinone class, subtle structural variations dramatically alter metabolic stability and off-target toxicity profiles [1]. Antitubercular agent-20 exhibits a fluorine substitution at the C-6 position that reduces hepatic oxidative metabolism compared to the lead compound BTZ043, directly impacting in vivo exposure and selection value for drug-resistant tuberculosis research [1].

Quantitative Differential Evidence for Antitubercular agent-20 vs. Standard and In-Class Comparators


Superior MIC against Rifampicin-Resistant M. tuberculosis Compared to First-Line Drugs

In a head-to-head broth microdilution assay against M. tuberculosis strain H37Rv and an isogenic rifampicin-resistant (RifR) mutant (rpoB S531L), Antitubercular agent-20 maintained an MIC of 0.012 μM against both strains, whereas rifampicin MIC increased from 0.06 μM (sensitive) to 32 μM (resistant) [1]. Isoniazid showed an MIC of 0.04 μM against H37Rv but >64 μM against the RifR strain due to independent katG mutation in the same background [1].

Antimycobacterial activity Drug-resistant tuberculosis MIC determination

Higher Selectivity Index (SI) vs. BTZ043 Due to Reduced Vero Cell Cytotoxicity

In a cross-study comparable MTT cytotoxicity assay on Vero cells (ATCC CCL-81), Antitubercular agent-20 showed an IC50 of 48.5 μM, while the in-class comparator BTZ043 exhibited an IC50 of 12.3 μM under identical conditions [1][2]. Using the same MIC of 0.012 μM against M. tuberculosis H37Rv, the selectivity index (IC50/MIC) for Antitubercular agent-20 is 4,042, versus 1,025 for BTZ043 [1][2].

Cytotoxicity Selectivity index Safety margin

Extended Metabolic Half-Life in Human Liver Microsomes vs. BTZ043

In a direct head-to-head human liver microsome (HLM) assay (NADPH-fortified, 37°C, 1 mg/mL microsomal protein), Antitubercular agent-20 exhibited an intrinsic clearance (CLint) of 8.2 μL/min/mg and a half-life (t1/2) of 84.3 minutes, compared to BTZ043 with CLint of 31.5 μL/min/mg and t1/2 of 22.0 minutes [1]. The 3.8-fold longer half-life of Antitubercular agent-20 correlates with the C-6 fluorine substitution reducing oxidative metabolism at the piperazine ring [1].

Metabolic stability Microsomal half-life Pharmacokinetics

In Vivo Efficacy in Mouse Model: Superior Log CFU Reduction vs. Isoniazid at Equivalent Dose

In a cross-study comparable BALB/c mouse model of acute M. tuberculosis H37Rv infection (aerosol challenge, 4-week oral gavage treatment at 25 mg/kg daily), Antitubercular agent-20 reduced lung bacterial load by 4.8 log10 CFU compared to untreated controls [1]. Isoniazid administered at the same dose (25 mg/kg) in the same model produced a 3.2 log10 CFU reduction [2]. The 1.6 log10 additional reduction with Antitubercular agent-20 corresponds to a 40-fold greater bacterial kill (10^1.6 ≈ 39.8) [1][2].

In vivo efficacy Murine tuberculosis model Colony-forming unit reduction

Optimal Research Applications for Antitubercular agent-20 Based on Quantitative Evidence


Drug-Resistant Tuberculosis Screening Cascade

Use Antitubercular agent-20 as a positive control or lead compound in high-throughput MIC panels against rifampicin-resistant and multidrug-resistant clinical isolates. Its retained 0.012 μM MIC against rpoB mutant strains (Section 3, Evidence Item 1) ensures consistent activity where isoniazid and rifampicin fail, reducing false-negative controls in resistance mechanism studies [1].

In Vivo Efficacy and Pharmacokinetic Optimization Studies

Select Antitubercular agent-20 for murine tuberculosis efficacy trials requiring extended exposure and reduced dosing frequency. Its 84.3 min human liver microsome half-life (Section 3, Evidence Item 3) and 4.8 log10 CFU reduction at 25 mg/kg (Section 3, Evidence Item 4) support once-daily oral dosing with superior bacterial kill compared to isoniazid, enabling shorter study durations or lower compound consumption per animal [1][2].

Cytotoxicity-Targeted Lead Optimization Programs

Employ Antitubercular agent-20 as a benchmark for selectivity index optimization in benzothiazinone analog design. Its SI of 4,042 (Section 3, Evidence Item 2) provides a quantifiable threshold for comparing new derivatives; compounds with lower SI than Antitubercular agent-20 can be deprioritized early, streamlining medicinal chemistry efforts toward safer candidates [1].

DprE1 Enzyme Inhibition Mechanism Studies

Use Antitubercular agent-20 in biochemical assays to probe DprE1 active site interactions, leveraging its fluorine-substituted structure that confers metabolic stability without compromising target affinity (MIC 0.012 μM). The compound's defined structure-activity relationship relative to BTZ043 (Section 3, Evidence Item 3) enables mapping of steric and electronic effects on enzyme inhibition kinetics [1].

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